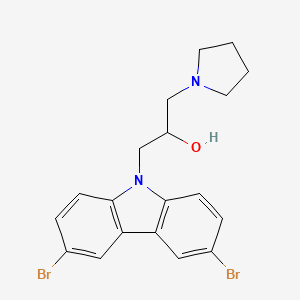

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL

Übersicht

Beschreibung

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL is a synthetic compound known for its potential therapeutic applications, particularly in the field of cardioprotection and neuroprotection. This compound has been studied for its ability to activate nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production .

Vorbereitungsmethoden

The synthesis of 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL typically involves multi-step organic reactions. The starting material, 3,6-dibromo-carbazole, undergoes a series of reactions including bromination, amination, and coupling with pyrrolidine to form the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Analyse Chemischer Reaktionen

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its role in modulating cellular pathways and its potential as a therapeutic agent.

Industry: The compound can be used in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL involves the activation of Nampt, which plays a crucial role in the NAD+ salvage pathway. By enhancing Nampt activity, the compound helps maintain NAD+ levels, which are essential for various cellular processes, including energy production, DNA repair, and cell survival. The activation of Nampt also leads to improved signaling pathways, such as the phosphorylation of protein kinase B (p-AKT) and endothelial nitric oxide synthase (p-eNOS), contributing to its cardioprotective and neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL can be compared with other similar compounds, such as:

1-(3,6-Dibromo-carbazol-9-YL)-3-phenylamino-propan-2-OL: This compound also activates Nampt and has similar cardioprotective effects.

1-(3,6-Dibromo-carbazol-9-YL)-3-(2-methoxy-phenylamino)-propan-2-OL: Another derivative with potential therapeutic applications.

The uniqueness of this compound lies in its specific molecular structure, which allows for enhanced Nampt activation and improved therapeutic efficacy.

Biologische Aktivität

1-(3,6-Dibromo-carbazol-9-YL)-3-pyrrolidin-1-YL-propan-2-OL, often referred to in research as P7C3, is a compound that has garnered significant attention due to its potential therapeutic applications in various biological contexts. This article reviews the biological activity of this compound, focusing on its cardioprotective and neuroprotective effects, along with detailed research findings and case studies.

- Molecular Formula : C21H18Br2N2O

- Molecular Weight : 474.18 g/mol

- Structure : The compound features a carbazole moiety with dibromination and a pyrrolidine substituent.

Cardioprotective Effects

Recent studies have highlighted the cardioprotective properties of P7C3, particularly in the context of diabetes and cardiovascular diseases. The compound has been shown to exert antiarrhythmic effects and improve cardiac function by enhancing intracellular levels of nicotinamide adenine dinucleotide (NAD+) through the activation of nicotinamide adenine dinucleotide biosynthesis pathways.

Key Findings :

- Infarct Size Reduction : P7C3 significantly decreases infarct size during myocardial infarction and ischemia-reperfusion injury.

- Improvement in Cardiac Function : In diabetic models, P7C3 treatment led to improvements in ejection fraction as measured by echocardiography and electrocardiogram (ECG) analysis.

- Biochemical Signaling : Treatment resulted in increased activity of key signaling proteins such as phosphorylated protein kinase B (p-AKT) and endothelial nitric oxide synthase (p-eNOS), which are critical for cardioprotection.

| Study | Model | Key Outcomes |

|---|---|---|

| Pieper et al. (2010) | Diabetic mice | Decreased infarct size, improved cardiac function |

| Blaya et al. (2014) | Ischemia-reperfusion injury | Enhanced NAD+ levels, reduced Troponin I levels |

| Walker et al. (2015) | db/db mice | Improved glucose tolerance, increased Nampt activity |

Neuroprotective Effects

P7C3 has also demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. It protects neurons from oxidative stress and promotes neuronal survival.

Key Findings :

- Neuroprotection in Models : In animal models of Alzheimer's disease and Parkinson's disease, P7C3 has been shown to protect neurons from degeneration.

- Mechanism of Action : The compound enhances the activity of Nampt, an enzyme involved in NAD+ salvage pathways, thereby promoting neuronal health.

| Study | Model | Key Outcomes |

|---|---|---|

| Kemp et al. (2015) | Mouse model of Parkinson's disease | Increased neuronal survival, reduced neuroinflammation |

| Latchney et al. (2015) | Alzheimer's model | Improved cognitive function, reduced amyloid plaque formation |

Mechanistic Insights

The biological activities of P7C3 are primarily mediated through its interaction with specific cellular pathways:

- NAD+ Biosynthesis : P7C3 activates Nampt, leading to increased NAD+ levels which are crucial for cellular metabolism and survival.

- Cell Signaling Pathways : Enhanced signaling through p-AKT and p-eNOS pathways contributes to both cardioprotective and neuroprotective effects.

Eigenschaften

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-pyrrolidin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2N2O/c20-13-3-5-18-16(9-13)17-10-14(21)4-6-19(17)23(18)12-15(24)11-22-7-1-2-8-22/h3-6,9-10,15,24H,1-2,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIGRIONNTUWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386064 | |

| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304893-77-4 | |

| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.